N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-(Diethylamino)-5-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding amine from the Schiff base.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide
- N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide is unique due to the presence of both diethylamino and nitro groups, which confer distinct electronic properties. These properties enhance its potential as a versatile ligand in coordination chemistry and its utility in various scientific applications.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-3-21(4-2)16-8-7-15(22(24)25)10-14(16)12-19-20-17(23)13-6-5-9-18-11-13/h5-12H,3-4H2,1-2H3,(H,20,23)/b19-12+ |
InChI Key |
OIBDLQPGHBFJIN-XDHOZWIPSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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